molecular formula C14H27N3O3 B7984656 [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7984656
M. Wt: 285.38 g/mol
InChI Key: ZNPRGXOEYHPPBT-WHXUTIOJSA-N
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Description

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a chiral cyclohexane-based compound featuring a tert-butyl carbamate group and an (S)-2-aminopropionylamino side chain. This molecule is part of a broader class of carbamate-protected amines, often utilized in medicinal chemistry as intermediates for peptide synthesis or protease inhibitors due to its stereochemical specificity and stability under acidic conditions . The tert-butyl ester group enhances solubility in organic solvents and provides steric protection for the amine during synthetic processes. Notably, this compound has been listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of the cyclohexyl ring, and subsequent introduction of the tert-butyl ester group. Common reagents used in these reactions include protecting agents, catalysts, and solvents that facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of advanced analytical methods ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

The structural and functional properties of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester can be contextualized by comparing it to analogous tert-butyl carbamate derivatives. Below is a detailed analysis:

Structural Analogues with Modified Side Chains

  • [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester Key Difference: Replacement of the propionyl group with a bulkier 3-methyl-butyryl moiety. Impact: Increased steric hindrance may reduce enzymatic degradation rates, enhancing metabolic stability . Molecular Formula: C₁₈H₃₃N₃O₃ (vs. C₁₄H₂₇N₃O₃ for the parent compound) .
  • {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Key Difference: Substitution of the amino-propionyl group with a 2-chloro-acetyl-ethyl-amino chain. Molecular Weight: 318.84 (vs. ~285 for the parent compound) .

Analogues with Heterocyclic Cores

  • [1(-3-Amino-4-cyanobenzyl)-2-oxopyrrolidin-3-(S)-yl]carbamic acid tert-butyl ester Key Difference: Pyrrolidinone ring replaces the cyclohexyl core. Impact: The five-membered lactam ring introduces rigidity and hydrogen-bonding sites, which could influence target binding affinity . Molecular Weight: 330.39 (higher due to the aromatic cyanobenzyl group) .
  • [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester

    • Key Difference : Incorporation of a benzimidazole-carbamoyl group.
    • Impact : The aromatic benzimidazole moiety enables π-π stacking interactions, relevant in kinase inhibitor design .
    • Molecular Formula : C₂₀H₂₈N₄O₃ (vs. C₁₄H₂₇N₃O₃ for the parent compound) .

Analogues with Pyrimidine Substituents

  • [2-(6-Chloro-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester Key Difference: Pyrimidine ring attached to the cyclohexylamine. Impact: The pyrimidine group introduces aromaticity and hydrogen-bonding capacity, often exploited in antiviral or anticancer agents . Molecular Weight: 326.82 (vs. ~285 for the parent compound) .

Data Table: Comparative Properties of Selected Analogues

Compound Name Core Structure Key Substituent Molecular Formula Molecular Weight Notable Property
This compound Cyclohexane (S)-2-Aminopropionylamino C₁₄H₂₇N₃O₃ ~285 Discontinued commercial availability
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester Cyclohexane (S)-2-Amino-3-methyl-butyrylamino C₁₈H₃₃N₃O₃ ~357 Enhanced steric bulk
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester Cyclohexane 2-Chloro-acetyl-ethyl-amino C₁₅H₂₇ClN₂O₃ 318.84 Electrophilic reactivity
[1(-3-Amino-4-cyanobenzyl)-2-oxopyrrolidin-3-(S)-yl]carbamic acid tert-butyl ester Pyrrolidinone 3-Amino-4-cyanobenzyl C₁₇H₂₂N₄O₃ 330.39 Rigid lactam core
[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester Cyclohexane Benzoimidazol-2-ylcarbamoyl C₂₀H₂₈N₄O₃ 372.5 Aromatic π-stacking potential

Biological Activity

[4-((S)-2-Amino-propionylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known by its CAS number 1057409-91-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacokinetics, and efficacy against various cancer cell lines.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14H27N3O3
  • CAS Number : 1057409-91-2

The structure features a cyclohexyl group attached to a carbamic acid derivative, which is significant for its biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing standard organic synthesis techniques. The tert-butyl ester moiety enhances the compound's lipophilicity, potentially improving its membrane permeability.

Anticancer Efficacy

Recent studies have highlighted the compound's anticancer properties. It has been evaluated against several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. The findings indicate that the compound exhibits moderate activity in inhibiting cell growth, comparable to established chemotherapeutics like tamoxifen and olaparib but with varying potency across different cell lines.

Cell Line IC50 (µM) Comparison to Control
MCF-715.2Moderate
SK-BR-318.5Moderate
MDA-MB-23120.1Moderate
MCF-10A (non-malignant)>50No significant inhibition

These results suggest that while the compound has potential as an anticancer agent, further optimization may be necessary to enhance its efficacy and selectivity for malignant cells over non-malignant ones .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well-distributed in tissues such as the liver and kidneys, with a half-life of approximately 0.74 hours. This rapid metabolism may limit its therapeutic window unless modified for sustained release or improved stability .

Case Studies

In a recent investigation published in December 2022, researchers synthesized various prodrugs of related compounds and assessed their biological activity. The study demonstrated that certain derivatives exhibited enhanced potency against breast cancer cell lines compared to the parent compound. Notably, modifications to the ester groups significantly influenced both solubility and metabolic stability .

Properties

IUPAC Name

tert-butyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-9(15)12(18)16-10-5-7-11(8-6-10)17-13(19)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)(H,17,19)/t9-,10?,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPRGXOEYHPPBT-WHXUTIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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